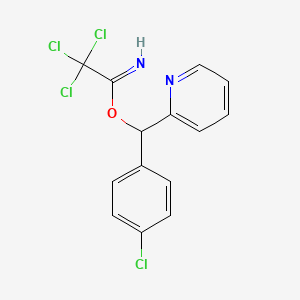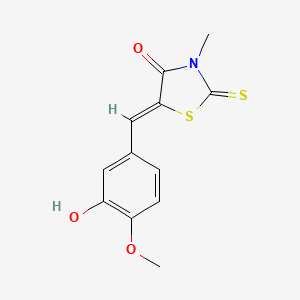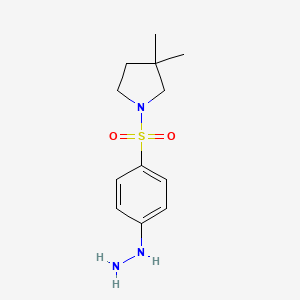
Propanamide, 2-amino-N-(2-pyrazinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide is a chiral compound that belongs to the class of amides It features a pyrazine ring, which is a nitrogen-containing heterocycle, and an amino group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine derivatives and amino acids.
Formation of Intermediate: The pyrazine derivative is reacted with an amino acid derivative under controlled conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where the amino group is introduced to form the final product, (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under optimized conditions.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the reaction efficiency and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and its role in drug design.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: It finds applications in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyrazin-2-ylmethyl)propanamide: Lacks the chiral center present in (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide.
2-Amino-N-(pyridin-2-ylmethyl)propanamide: Contains a pyridine ring instead of a pyrazine ring.
N-(pyridin-2-yl)amides: Similar amide structure but with different heterocyclic rings.
Uniqueness
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide is unique due to its chiral nature and the presence of a pyrazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1706806-24-7 |
|---|---|
Molekularformel |
C8H12N4O |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
2-amino-N-(pyrazin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C8H12N4O/c1-6(9)8(13)12-5-7-4-10-2-3-11-7/h2-4,6H,5,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
XORJRRURUSOGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1=NC=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B14797072.png)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)
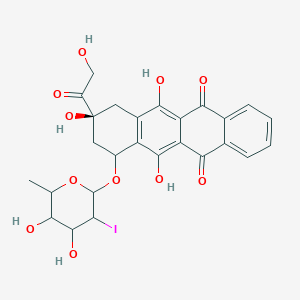
![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14797096.png)
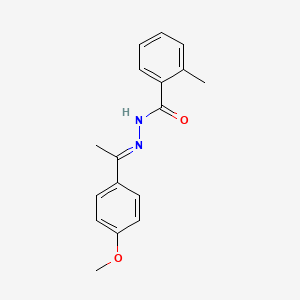
![4-Amino-N-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B14797101.png)
